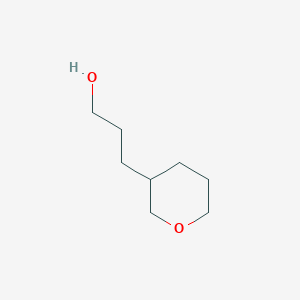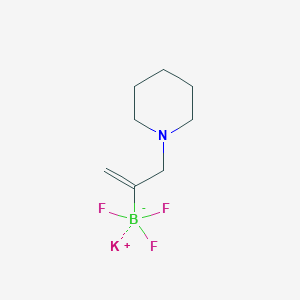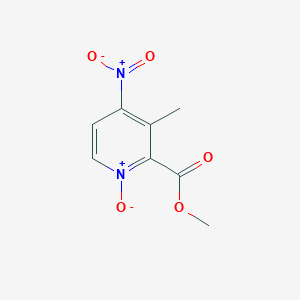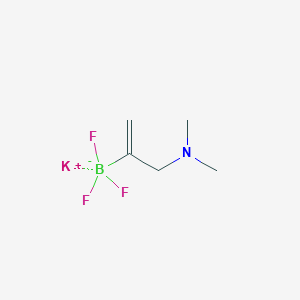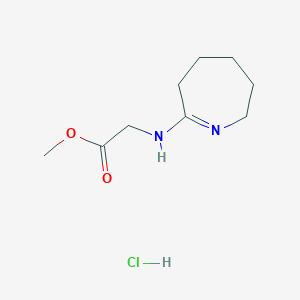
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “7-Methoxy-3,4,5,6-tetrahydro-2H-azepine”, a related compound, the molecular formula is C7H13NO . For “methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride”, the molecular formula is C9H17ClN2O2.科学研究应用
Cognitive Enhancement and Antidepressant Effects
One significant area of research focuses on the compound's role as an NMDA receptor glycine site functional partial agonist, which has implications for cognitive enhancement and rapid antidepressant activity without the psychotomimetic side effects associated with NMDA receptor antagonists. The compound, known in some contexts as GLYX-13, has been shown to enhance cognition and exhibit antidepressant effects through its action on NMDA receptors in the frontal cortex, facilitating synaptic plasticity. This offers potential insights into the glutamatergic system's role in depression and identifies new targets for therapeutic development (Moskal et al., 2014).
Role in Cellular Metabolism
Another aspect of research highlights the role of similar compounds in cellular metabolism. For example, glycine betaine, although not the same as "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride," has been studied for its effects beyond acting as an osmolyte. It plays a regulatory role in cellular metabolism, affecting the metabolism of ethanol, lipids, carbohydrates, and proteins in animals. This includes regulating enzymes involved in various metabolic cycles and pathways, indicating the broader implications of compounds like "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride" in biochemical research (Figueroa-Soto & Valenzuela-Soto, 2018).
Chemical Recycling and Environmental Impact
The compound's related chemical structures have been explored in the context of chemical recycling and environmental impact. For example, research on poly(ethylene terephthalate) (PET) recycling has considered the role of similar chemical processes, underscoring the relevance of chemical knowledge in developing sustainable recycling methods. This indicates the broader environmental and practical applications of understanding such compounds (Karayannidis & Achilias, 2007).
属性
IUPAC Name |
methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-11-8-5-3-2-4-6-10-8;/h2-7H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJMVJDCRBXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride | |
CAS RN |
1332530-94-5 | |
| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)
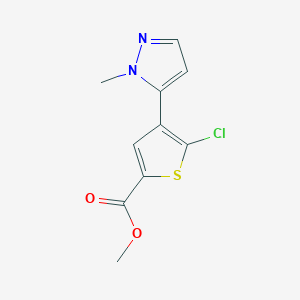
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
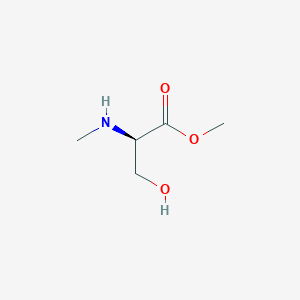
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
